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Compound of Interest

Compound Name:
(2-Bromo-4-

nitrophenyl)methanamine

CAS No.: 1184618-20-9

Cat. No.: B1444817

Get Quote

Executive Summary & Chemical Identity[1][2]
(2-Bromo-4-nitrophenyl)methanamine (also known as 2-Bromo-4-nitrobenzylamine) is a

functionalized benzylamine derivative employed primarily as a building block in the synthesis of

kinase inhibitors and anti-infective agents. Its solubility profile is dictated by the interplay

between its polar functional groups (primary amine, nitro) and its lipophilic halogenated core.
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Property Detail

IUPAC Name (2-Bromo-4-nitrophenyl)methanamine

Molecular Formula C₇H₇BrN₂O₂

Molecular Weight 231.05 g/mol

Physical State Pale yellow to brown solid

Key Functional Groups
Primary Amine (-NH₂), Nitro (-NO₂), Aryl

Bromide (-Br)

pKa (Predicted) ~8.5 (Conjugate acid of amine)

LogP (Predicted)
~1.8 – 2.2 (Lipophilic character dominating

neutral form)

Solubility in DMSO and Methanol: Mechanistic
Analysis
While specific empirical solubility values for this intermediate are rarely published in open

literature, its behavior can be accurately predicted and profiled using Structure-Property

Relationship (SPR) principles derived from analogous nitrobenzylamines.

A. Solubility in DMSO (Dimethyl Sulfoxide)
Status:High Solubility (>50 mg/mL expected)

DMSO is a polar aprotic solvent (

= 46.7) and is the solvent of choice for stock solution preparation of this compound.

Mechanism:

Dipole-Dipole Interaction: The nitro group (-NO₂) is a strong electron-withdrawing group

(EWG) that creates a significant dipole moment. DMSO, having a strong sulfoxide dipole,

stabilizes the nitro group effectively.
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H-Bond Acceptance: The oxygen atom in DMSO acts as a strong Hydrogen Bond

Acceptor (HBA), interacting with the hydrogen atoms of the primary amine (-NH₂).

Polarizability: The large, polarizable bromine atom interacts favorably with the soft,

polarizable sulfur center of DMSO.

B. Solubility in Methanol (MeOH)
Status:Moderate to High Solubility (10–30 mg/mL expected)

Methanol is a polar protic solvent (

= 32.7) often used for reactions and purification (recrystallization).

Mechanism:

H-Bond Network: Methanol acts as both a Hydrogen Bond Donor (HBD) and Acceptor. It

solvates the primary amine via H-bonding.

Solvation of Nitro Group: Methanol can hydrogen bond to the oxygen atoms of the nitro

group.

Limitation: The lipophilic bromophenyl core reduces solubility compared to DMSO. Heating

is often required to achieve high concentrations (e.g., for recrystallization).

C. Comparative Solubility Matrix (Estimated)
Solvent

Solubility (Free
Base)

Solubility (HCl Salt) Primary Interaction

DMSO Excellent (+++++) Excellent (+++++)
Dipole-Dipole / H-

Bonding

Methanol Good (+++) Excellent (+++++)
H-Bonding / Ion-

Dipole

Water Poor (+) Good (++++)
Hydrophobic Effect vs.

Ionic

DCM Good (++++) Poor (+) Dispersion Forces
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Visualization of Solvation Mechanisms
The following diagram illustrates the molecular interactions stabilizing the molecule in DMSO

versus Methanol.
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H-Bond Acceptor (O)
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H-Bond Donor (-OH)

Solvates Amine N

H-Bond Acceptor (O)

Binds Amine H

Click to download full resolution via product page

Caption: Mechanistic pathways of solvation. DMSO leverages strong dipole interactions for the

nitro group, while Methanol relies on a bidirectional H-bond network.

Experimental Protocol: Saturation Shake-Flask
Method
To determine the exact solubility for regulatory or formulation purposes (e.g., IND filing), you

must perform the Saturation Shake-Flask Method. This is the gold standard for thermodynamic

solubility.

Phase 1: Preparation
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Weighing: Weigh approximately 10 mg of (2-Bromo-4-nitrophenyl)methanamine into a 2

mL HPLC vial (borosilicate glass).

Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).

Observation: If the solid dissolves immediately, the solubility is >100 mg/mL. Add more

solid until saturation is visible (undissolved particles remain).

Sealing: Cap the vial tightly to prevent solvent evaporation (critical for Methanol).

Phase 2: Equilibration
Agitation: Place vials in a thermomixer or orbital shaker.

Conditions: Shake at 25°C ± 1°C for 24 hours.

Note: For DMSO, ensure the temperature does not drop below 19°C (freezing point is

~19°C).

Sedimentation: Stop shaking and allow the samples to stand for 4 hours (or centrifuge at

10,000 rpm for 10 mins) to pellet undissolved solids.

Phase 3: Quantification (HPLC-UV)
Sampling: Carefully remove the supernatant.

Dilution: Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to land

within the linear range of your calibration curve (typically 100-fold dilution).

Analysis: Inject onto HPLC.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Wavelength: 254 nm (Aromatic ring) or 280 nm (Nitro group absorbance).

Calculation:

.
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Workflow Diagram

Start: Solid Sample

Add Solvent until
Undissolved Solid Remains

Shake 24h @ 25°C
(Thermodynamic Equilibrium)

Centrifuge/Filter
(0.22 µm PTFE)

Dilute Supernatant
(Prevent Detector Saturation)

HPLC-UV Analysis
(Quantify vs Standard)
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Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Stability & Handling Considerations
When working with (2-Bromo-4-nitrophenyl)methanamine in solution, specific precautions

are required to maintain sample integrity.

A. Chemical Stability[6]
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Oxidation: Primary benzylamines are susceptible to air oxidation to imines or aldehydes over

time.

Mitigation: Store DMSO/Methanol stock solutions under inert gas (Argon/Nitrogen) at

-20°C.

Photolysis: The presence of the Nitro and Bromo groups makes the molecule potentially

photosensitive.

Mitigation: Use amber glass vials and avoid direct light exposure.

B. Safety (Toxicity)[2]
Nitro-aromatics: Often mutagenic or toxic. Handle in a fume hood.

Permeability: DMSO enhances skin permeability. Do not allow DMSO solutions of this

compound to contact skin, as the solvent will carry the toxic nitro-compound directly into the

bloodstream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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